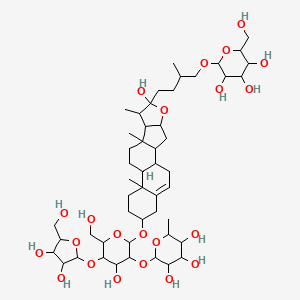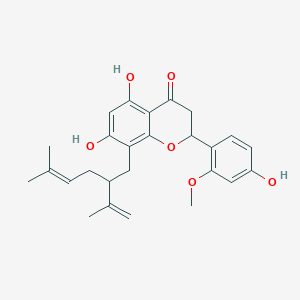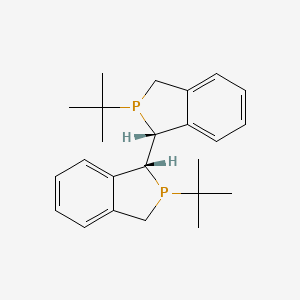
Proto-pa
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Proto-pa, also known as Parisaponin I, is a saponin compound with the chemical formula C50H82O22 and a molecular weight of 1035.18 g/mol . It is a white or off-white crystalline solid that is soluble in water and has a bitter taste. This compound is commonly used as a natural surfactant due to its surface-active properties .
Preparation Methods
Proto-pa is typically extracted from natural sources such as the Turkish soapwort plant. The extraction process involves solvent extraction and column chromatography . Industrial production methods for this compound include the following steps:
Solvent Extraction: The plant material is soaked in a suitable solvent to extract the saponins.
Column Chromatography: The extract is then purified using column chromatography to isolate this compound.
Crystallization: The purified compound is crystallized to obtain this compound in its solid form.
Chemical Reactions Analysis
Proto-pa undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different oxidation products. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction reactions of this compound can be carried out using reducing agents such as sodium borohydride.
Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of hydroxylated derivatives .
Scientific Research Applications
Proto-pa has a wide range of scientific research applications, including:
Chemistry: This compound is used as a natural surfactant in various chemical processes and formulations.
Biology: this compound has been studied for its biological activities, including its potential as an anticancer agent.
Medicine: this compound is being investigated for its potential therapeutic applications, particularly in cancer treatment.
Mechanism of Action
The mechanism of action of Proto-pa involves its interaction with cellular membranes and proteins. This compound exerts its effects by disrupting the cell membrane integrity, leading to cell lysis and death. In cancer cells, this compound induces cell cycle arrest at the G0/G1 phase and triggers apoptosis through the activation of caspases and DNA fragmentation . The molecular targets of this compound include membrane proteins and enzymes involved in cell signaling pathways .
Comparison with Similar Compounds
Proto-pa is unique among saponins due to its specific structure and biological activities. Similar compounds include other saponins such as:
Diosgenin: A steroidal saponin with similar surfactant properties but different biological activities.
Ginsenosides: Saponins found in ginseng with various pharmacological effects.
Quillaja saponins: Extracted from the bark of the Quillaja tree, these saponins are used as adjuvants in vaccines.
This compound stands out due to its selective anticancer activity and potential therapeutic applications .
Properties
IUPAC Name |
2-[5-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)-2-[[6-hydroxy-7,9,13-trimethyl-6-[3-methyl-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutyl]-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-en-16-yl]oxy]oxan-3-yl]oxy-6-methyloxane-3,4,5-triol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C50H82O22/c1-20(19-64-44-39(60)37(58)34(55)29(16-51)67-44)8-13-50(63)21(2)32-28(72-50)15-27-25-7-6-23-14-24(9-11-48(23,4)26(25)10-12-49(27,32)5)66-47-43(71-45-40(61)36(57)33(54)22(3)65-45)41(62)42(31(18-53)69-47)70-46-38(59)35(56)30(17-52)68-46/h6,20-22,24-47,51-63H,7-19H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAFUWLJMHOPRJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2C(CC3C2(CCC4C3CC=C5C4(CCC(C5)OC6C(C(C(C(O6)CO)OC7C(C(C(O7)CO)O)O)O)OC8C(C(C(C(O8)C)O)O)O)C)C)OC1(CCC(C)COC9C(C(C(C(O9)CO)O)O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C50H82O22 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1035.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![C-[2-(4-CHLORO-PHENYL)-OXAZOL-4-YL]-METHYLAMINE](/img/structure/B3029093.png)




![Benzyl 1,4-dioxa-7-azaspiro[4.5]decane-7-carboxylate](/img/structure/B3029104.png)

